2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine
描述
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine is a triazolopyridazine derivative characterized by a 3,4-dimethoxyphenyl substituent at the 3-position of the heterocyclic core and an ethanamine group attached via an ether linkage at the 6-position. This compound belongs to a class of nitrogen-containing heterocycles known for their pharmacological relevance, particularly as enzyme inhibitors and protein binders. Its molecular formula is inferred to be C₁₆H₁₇N₅O₃, with a molecular weight of approximately 339.35 g/mol, based on similar triazolopyridazine derivatives .
属性
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-21-11-4-3-10(9-12(11)22-2)15-18-17-13-5-6-14(19-20(13)15)23-8-7-16/h3-6,9H,7-8,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJZLFYLWMBVAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine typically involves multiple steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable dimethoxyphenyl halide with the triazole intermediate.
Formation of the Pyridazine Ring: The pyridazine ring is formed by the cyclization of the triazole intermediate with appropriate dicarbonyl compounds under acidic or basic conditions.
Introduction of the Ethanamine Moiety: The final step involves the introduction of the ethanamine moiety through an ether linkage. This can be achieved by reacting the pyridazine intermediate with an appropriate ethanamine derivative under suitable conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
化学反应分析
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of oxidized derivatives with potential changes in biological activity.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the formation of reduced derivatives with different pharmacological properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine has several scientific research applications:
作用机制
The mechanism of action of 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound has been shown to bind to certain receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used .
相似化合物的比较
Comparison with Similar Compounds
The triazolopyridazine scaffold is a versatile pharmacophore, with modifications at the 3- and 6-positions significantly influencing biological activity, selectivity, and physicochemical properties. Below is a detailed comparison with structurally related compounds:
PDE4 Inhibitors
- Compound 18 ():
- Structure: (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine.
- Activity: Exhibits IC₅₀ < 10 nM against PDE4A and >1,000-fold selectivity over other PDE isoforms.
- Key Feature: The tetrahydrofuran-3-yloxy group enhances isoform selectivity and cellular permeability .
- Target Compound :
Protein Binders and Bromodomain Inhibitors
- AZD5153 (): Structure: Contains a methoxy-triazolopyridazine core linked to a piperidinylphenoxyethyl group. Activity: Potent bromodomain and extraterminal (BET) inhibitor (Kd = 6–30 nM). Key Feature: The piperidinylphenoxyethyl chain facilitates hydrophobic interactions with BET pockets .
- PEF(S) Binders ():
- Target Compound: Structural Difference: The ethanamine group may act as a hydrogen bond donor, contrasting with the alkoxy chains in PEF(S) binders.
Lin28 and Epigenetic Modulators
Structural and Functional Data Table
Key Research Findings
Substituent-Driven Selectivity: The 3,4-dimethoxyphenyl group in the target compound may enhance PDE4 binding compared to mono-methoxy or fluorophenyl analogs, as seen in PDE4 inhibitors .
Ethanamine vs.
Toxicity Considerations : Methoxyphenyl derivatives exhibit moderate acute toxicity, suggesting the need for protective handling .
生物活性
The compound 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine is a novel organic compound with potential pharmacological applications. Its unique structure combines a triazolopyridazine core with a dimethoxyphenyl moiety, which may contribute to various biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on different biological targets, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
It features:
- A triazolopyridazine core known for its interaction with various biological targets.
- A dimethoxyphenyl group that may enhance binding affinity and solubility.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The triazolopyridazine moiety may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
Antitumor Activity
Studies have shown that derivatives of triazolopyridazines exhibit significant antitumor properties. For instance, compounds similar to 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine have demonstrated efficacy against various cancer cell lines.
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HCT-116 (Colon) | 6.2 | Active |
| T47D (Breast) | 27.3 | Active |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Antimicrobial Activity
Preliminary studies suggest that derivatives containing the triazolopyridazine core possess antimicrobial properties against a range of pathogens. The mechanism appears to involve disruption of bacterial cell membranes.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antitumor Efficacy : A study involving a series of triazole derivatives reported significant inhibition of tumor growth in animal models when treated with compounds structurally related to 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethanamine.
- Inflammation Models : In vivo models demonstrated reduced edema in subjects treated with the compound during inflammatory challenges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
